4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine
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Overview
Description
4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine typically involves multiple stepsThe final step involves the coupling of the piperazine derivative with the pyrimidine and morpholine rings under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The piperazine and pyrimidine rings are known to interact with various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- **N-(4-(4-Bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is unique due to its combination of piperazine, pyrimidine, and morpholine rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H26BrN5O |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
4-[2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C20H26BrN5O/c1-16-13-19(25-9-11-27-12-10-25)23-20(22-16)26-7-5-24(6-8-26)15-17-3-2-4-18(21)14-17/h2-4,13-14H,5-12,15H2,1H3 |
InChI Key |
PKDMLFUTHKPRGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)Br)N4CCOCC4 |
Origin of Product |
United States |
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